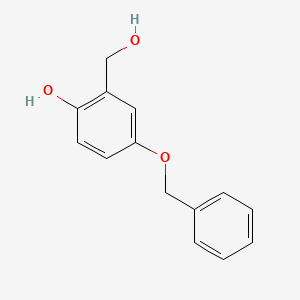

4-(Benzyloxy)-2-(hydroxymethyl)phenol

Description

Properties

CAS No. |

177782-31-9 |

|---|---|

Molecular Formula |

C14H14O3 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-(hydroxymethyl)-4-phenylmethoxyphenol |

InChI |

InChI=1S/C14H14O3/c15-9-12-8-13(6-7-14(12)16)17-10-11-4-2-1-3-5-11/h1-8,15-16H,9-10H2 |

InChI Key |

SGFYCHNHQTZYSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 4-(Benzyloxy)-2-(hydroxymethyl)phenol and related compounds:

Functional and Pharmacological Differences

Solubility and Lipophilicity: The hydroxymethyl group in this compound increases water solubility compared to its methyl-substituted analogue (4-(Benzyloxy)-2-methylphenol) . Fluorinated derivatives (e.g., 4,5-difluoro) exhibit greater metabolic stability due to reduced oxidative degradation .

Pharmacological Activity: 4-Benzyl Albuterol retains β₂-agonist activity due to its tert-butylaminoethyl side chain, whereas this compound lacks this moiety and is pharmacologically inactive . Compounds like gymconopin D (isolated from Pleione bulbocodioides) share phenolic frameworks but demonstrate antitumor activity via distinct mechanisms, such as ROS modulation .

Synthetic Utility: 4-(Benzyloxy)-2-methylphenol is synthesized via silicon-based protection/deprotection strategies, a method adaptable to hydroxymethyl derivatives . N-Benzyl Albuterol requires multi-step alkylation and amination processes, reflecting the complexity of β₂-agonist APIs .

Analytical and Regulatory Considerations

- Purity Standards: this compound is monitored in salbutamol formulations at thresholds <0.1% to ensure safety .

- Chromatographic Behavior : Its polarity necessitates reverse-phase HPLC with UV detection (λ = 220–280 nm) for accurate quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.